3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one
Description
This compound features a propan-1-one core linked to a 4-propoxyphenyl group and a 3-[(pyrazin-2-yl)amino]azetidin-1-yl moiety.
Properties
IUPAC Name |
3-(4-propoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-11-25-17-6-3-15(4-7-17)5-8-19(24)23-13-16(14-23)22-18-12-20-9-10-21-18/h3-4,6-7,9-10,12,16H,2,5,8,11,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVBBEAGOOLHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Azetidinone Core: This step involves the cyclization of appropriate precursors to form the azetidinone ring.
Attachment of the Pyrazinylamino Group: The pyrazinylamino group is introduced through a nucleophilic substitution reaction.
Introduction of the Propoxyphenyl Group: The final step involves the alkylation of the phenyl ring with a propoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines to amides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Core Structural Features and Substituent Variations
The table below summarizes key structural differences and similarities among analogs:
Key Observations
Azetidine vs. This may enhance selectivity for targets requiring compact binding pockets .
Aryl Group Impact : The 4-propoxyphenyl group, shared with P–1 and Cpd 7, increases lipophilicity compared to BK62188’s 2-fluorophenyl group. This could improve bioavailability but may reduce solubility .
Heterocyclic Amines: The pyrazin-2-yl group in the target compound provides two nitrogen atoms for hydrogen bonding, unlike pyrimidin-2-yl (BK62188) or dimethylamino () substituents. This may enhance interactions with polar enzyme active sites .
Biological Activity
The compound 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one, also known by its chemical formula CHNO, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a propoxyphenyl group and a pyrazinyl amino azetidine moiety. Its molecular weight is approximately 296.41 g/mol, and it exhibits a moderate level of lipophilicity, which may influence its bioavailability and pharmacokinetic properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
- Antimicrobial Effects : Similar derivatives have shown potential as antibacterial agents by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
- Anticancer Efficacy : A study focused on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved apoptosis mediated by caspase activation and inhibition of NF-κB signaling pathways .
- Antimicrobial Activity : Another investigation into quinoline derivatives highlighted their antibacterial properties, particularly against resistant strains. These findings suggest that structural modifications could enhance the antimicrobial efficacy of similar compounds .
- Inflammation Modulation : Research on pyrazolo[4,3-c]quinoline derivatives indicated their ability to inhibit nitric oxide production in inflammatory models, suggesting a role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
